2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-10)6(11)12-7/h4,11H,1-3H3 |
InChI Key |
LBLBNDMZQJWEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C(O1)O)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one typically involves cyclization reactions that construct the oxazolone ring system. The most common approach is the cyclization of amino acid derivatives or related precursors with appropriate reagents under controlled conditions. The following subsections detail the main synthetic routes identified in the literature.
Cyclization of Amino Acid Derivatives with Isocyanates
One widely reported method involves the reaction of an amino acid derivative containing a tert-butyl substituent with an isocyanate to form the oxazolone ring. This reaction is often performed in the presence of solvents such as dichloromethane and catalysts like triethylamine to facilitate cyclization.
- Reaction conditions: Controlled temperature, typically room temperature to mild heating.
- Solvents: Dichloromethane or similar chlorinated solvents.
- Catalysts: Triethylamine or other mild bases to promote ring closure.
This method yields the oxazolone ring with the hydroxymethylene group introduced via subsequent functionalization steps or as part of the starting material.
One-Pot Sequential Cyclization and Functionalization
Recent advances include one-pot procedures that combine cyclization and functional group transformations without intermediate purification. For example, a sequential reaction involving the formation of azlactone intermediates followed by acidic opening and functionalization with trimethylsilyl chloride has been reported.
- Procedure:
- Initial cyclization with an amino acid and azlactone derivative in the presence of palladium catalysts and organic ligands.
- Subsequent treatment with trimethylsilyl chloride in methanol at 45 °C.
- Yield: Moderate to good yields (around 47% with high enantiomeric excess in related compounds).
- Advantages: Streamlined synthesis with fewer purification steps.
Use of Tertiary Alcohols as Solvents
In some synthetic routes involving halogenated intermediates, tertiary alcohols such as tert-butanol are used as solvents due to their low reactivity and ability to maintain free-flowing reaction mixtures. These solvents minimize side reactions such as alkoxy formation and facilitate subsequent transformations.
- Example: Use of tert-butanol in halogenation and thiourea addition steps to prepare related heterocyclic compounds.
- Benefits: Reduced formation of unreactive by-products and compatibility with one-pot processes.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The tert-butyl group at the 2-position confers steric bulk that influences the reactivity and stability of the oxazolone ring during synthesis.
- Hydroxymethylene substitution at the 4-position is typically introduced via formylation or related electrophilic substitution reactions.
- One-pot synthetic procedures reduce the need for intermediate purification, improving overall efficiency and scalability.
- The choice of solvent, particularly the use of tert-butanol, plays a critical role in minimizing side reactions and facilitating smooth transformations.
- Analytical characterization of synthesized compounds includes nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- The compound’s potential biological activities, such as enzyme inhibition and antioxidant properties, motivate ongoing synthetic optimization for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolone ring can be reduced to form amino alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted oxazolones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic Activity
Research has indicated that derivatives of oxazol-5(4H)-one, including 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one, exhibit significant analgesic properties. Studies have demonstrated that these compounds can inhibit pain-related biological targets, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways. Molecular docking studies have shown promising binding affinities to COX-2, suggesting potential for development as anti-inflammatory agents .
Table 1: Analgesic Activity of Oxazol-5(4H)-one Derivatives
| Compound Name | Binding Affinity (kcal/mol) | Analgesic Test Results (Writhing Test) |
|---|---|---|
| 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one | -7.5 | Significant reduction in writhing |
| 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one | -8.0 | High efficacy observed |
Case Study: Acute Toxicity Assessment
A study assessed the acute toxicity of synthesized oxazol-5(4H)-ones, including the compound . The results indicated low toxicity levels with no significant adverse effects observed in histopathological examinations of treated mice . This suggests that the compound could be developed further for therapeutic use without major safety concerns.
Anticancer Potential
Recent investigations into the anticancer properties of oxazolone derivatives have shown that compounds similar to 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against HeLa and HCT-116 cells, demonstrating significant cytotoxicity at low concentrations .
Table 2: Cytotoxicity of Oxazolone Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one | HeLa | 30 |
| 2-(aryl-substituted oxazolone derivative) | HCT-116 | 34 |
Cosmetic Applications
The cosmetic industry has shown interest in the formulation of products using compounds like 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one due to their potential skin benefits. The hydroxymethylene group may enhance moisturizing properties and stability in formulations .
Mechanism of Action
The mechanism by which 5(4H)-Oxazolone,2-(1,1-dimethylethyl)-4-(hydroxymethylene)-(9CI) exerts its effects involves interactions with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the disruption of cellular processes, depending on the context of its application.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Oxazol-5(4H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2 and 3. Key analogs include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 1i, nitro in E10) increase oxidative stability but may reduce antioxidant efficacy, whereas electron-donating groups (e.g., methoxy in E8) enhance radical scavenging .
- Hydrogen Bonding: The hydroxymethylene group in the target compound enables hydrogen bonding, contrasting with non-polar substituents (e.g., methyl in 1e) or aromatic systems (e.g., pyrenyl in ).
Biological Activity
2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is a heterocyclic compound that has attracted attention for its potential biological activities. This compound features an oxazole ring, which contributes to its unique chemical properties and interactions with biological targets. The tert-butyl group enhances lipophilicity, while the hydroxymethylene moiety plays a crucial role in its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H11NO3
- Molecular Weight : 169.18 g/mol
- IUPAC Name : 2-tert-butyl-5-hydroxy-1,3-oxazole-4-carbaldehyde
- Canonical SMILES : CC(C)(C)C1=NC(=C(O1)O)C=O
The biological activity of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on proteins and other biomolecules, leading to modifications in enzyme activity and disruption of cellular processes. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of the tert-butyl group and hydroxymethylene moiety.
Biological Activities
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
- Antibacterial Activity : Studies suggest that 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one has the potential to inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes.
- Antifungal Activity : The compound also shows promise as an antifungal agent, possibly by disrupting fungal cell membrane integrity or inhibiting key metabolic pathways.
- Anti-inflammatory Effects : Compounds with oxazole rings have been linked to anti-inflammatory properties, suggesting that 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one may also have applications in managing inflammatory conditions.
Research Findings
A summary of notable research findings related to the biological activity of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one is presented below:
Case Studies
Several case studies have explored the biological implications of this compound:
- Antibacterial Efficacy : In vitro studies demonstrated that 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis.
- Antifungal Properties : Research indicated that this compound could inhibit fungal pathogens such as Candida species by disrupting their cell membranes, leading to cell lysis and death.
- Inflammation Models : In animal models, administration of 2-(tert-Butyl)-4-(hydroxymethylene)oxazol-5(4H)-one resulted in reduced inflammatory markers, suggesting a potential role in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(tert-butyl)-4-(hydroxymethylene)oxazol-5(4H)-one with high yield and purity?
The compound can be synthesized via condensation of N-acylated amino acid derivatives (e.g., pivalamido-substituted acids) with aldehydes under conditions such as acetic anhydride and sodium acetate. For example, similar oxazol-5(4H)-ones were prepared in yields up to 75% by reacting (S,E)-5-phenyl-2-pivalamidopent-4-enoic acid with benzaldehyde derivatives . Key steps include cyclization of intermediates and purification via recrystallization. Reaction optimization (e.g., temperature, solvent) is critical to suppress side reactions like racemization.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and stereochemistry of this oxazolone derivative?
- ¹H/¹³C-NMR : Analyze chemical shifts for the hydroxymethylene group (δ ~8–10 ppm for aldehydic protons) and tert-butyl group (δ ~1.2–1.4 ppm). Stereochemical assignments require NOESY or coupling constant analysis .
- FT-IR : Identify characteristic carbonyl stretches (1775–1796 cm⁻¹ for oxazolone ring) and hydroxymethylene C=O vibrations (~1639–1654 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 301.9 [M+H]+ for analogous compounds) .
Q. What storage conditions minimize racemization or degradation of this compound?
Racemization is observed even at –20°C in similar oxazol-5(4H)-ones due to oxazolone ring opening and reprotonation at the α-carbon. Storage under inert atmospheres (N₂/Ar) in anhydrous solvents (e.g., DMSO-d6) and avoidance of acidic/basic conditions can stabilize the compound .
Advanced Research Questions
Q. How does the hydroxymethylene substituent influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?
The hydroxymethylene group acts as an electron-withdrawing moiety, polarizing the oxazolone ring and enhancing reactivity toward nucleophiles (e.g., amines, hydrazines). Computational studies (DFT) can predict regioselectivity in reactions like [3+2] cycloadditions. Experimental validation involves kinetic monitoring of reactions with varying electrophiles .
Q. What mechanistic insights explain racemization during peptide coupling reactions involving this oxazolone intermediate?
Racemization proceeds via oxazol-5(4H)-one ring opening to form a planar enolate intermediate, allowing reprotonation at either face. This is accelerated by basic conditions or prolonged storage. Isotopic labeling (e.g., deuterated solvents) and chiral HPLC can quantify enantiomer interconversion rates .
Q. How can molecular docking predict the compound’s binding affinity to biological targets (e.g., enzymes, receptors)?
Docking simulations (AutoDock Vina, Schrödinger) against targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors can prioritize in vitro testing. Parameters include grid box sizing around active sites and scoring functions (e.g., MM-GBSA). Experimental validation via enzymatic assays (e.g., IC₅₀ determination) is required .
Q. What experimental strategies resolve contradictions in cytotoxicity data across different model organisms (e.g., Artemia salina vs. mammalian cells)?
Discrepancies may arise from metabolic differences (e.g., detoxification pathways in Daphnia magna). Cross-species studies should include:
- Dose-response curves (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2).
- Apoptosis assays (Annexin V/PI staining) to distinguish necrotic vs. programmed cell death.
- ROS detection (DCFH-DA probes) to assess oxidative stress contributions .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Observed Signals (Oxazolone Core) | Reference |
|---|---|---|
| ¹H-NMR (DMSO-d6) | δ 7.08–7.86 (m, aromatic/HC=O) | |
| ¹³C-NMR | δ 165–170 (C=O), 80–85 (tert-butyl C) | |
| FT-IR | 1775–1796 cm⁻¹ (oxazolone C=O) |
Table 2. In Silico vs. Experimental Toxicity Data
| Model | Predicted LC₅₀ (µM) | Experimental LC₅₀ (µM) | Discrepancy Analysis |
|---|---|---|---|
| Artemia salina | 12.5 | 18.3 ± 2.1 | Metabolic detox |
| HEK293 cells | 45.8 | 29.7 ± 3.4 | Membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
